![molecular formula C14H12O5S B1328734 3-[(2-Methylsulfonyl)phenoxy]benzoic acid CAS No. 1000018-54-1](/img/structure/B1328734.png)
3-[(2-Methylsulfonyl)phenoxy]benzoic acid
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid involves several steps. One common synthetic route includes the reaction of 2-methylsulfonylphenol with 3-bromobenzoic acid under specific conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
3-[(2-Methylsulfonyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[(2-Methylsulfonyl)phenoxy]benzoic acid is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated through the formation of hydrogen bonds and hydrophobic interactions between the compound and the target molecules .
Comparison with Similar Compounds
3-[(2-Methylsulfonyl)phenoxy]benzoic acid can be compared with other similar compounds such as 2-chloro-4-(methylsulfonyl)benzoic acid and 3-(methylsulfonyl)benzoic acid . While these compounds share similar structural features, this compound is unique due to its specific phenoxy substitution, which imparts distinct chemical and biological properties .
Biological Activity
3-[(2-Methylsulfonyl)phenoxy]benzoic acid (CAS Number: 1000018-54-1) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications based on available literature.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core substituted with a phenoxy group and a methylsulfonyl moiety. Its molecular formula is . The presence of the methylsulfonyl group enhances its solubility and reactivity, making it suitable for various biological interactions.
The mechanism of action of this compound involves binding to specific proteins and enzymes, altering their activity. It has been shown to interact with molecular targets that play crucial roles in cellular signaling pathways, particularly those involved in inflammation and cancer progression.
Key Mechanisms:
- Protein Binding : The compound can bind to enzymes, potentially inhibiting their function or modifying their activity.
- Cellular Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation, contributing to its therapeutic potential.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis .
- Anti-inflammatory Effects : It has shown promise in reducing inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, possibly through the modulation of neuroinflammatory processes .
Toxicological Profile
An in silico investigation revealed that this compound and its metabolites could exhibit toxicological effects, including gastrointestinal disturbances and reproductive dysfunction . The compound's ability to cross the blood-brain barrier raises concerns about its neurotoxicity, necessitating further research into its safety profile.
Toxic Effects Identified:
- Gastrointestinal Issues : Symptoms like haematemesis have been reported.
- Reproductive Dysfunction : Potential impacts on reproductive health were noted.
- Neurotoxicity : Evidence suggests possible neurotoxic effects due to its interaction with neural pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
IUPAC Name |
3-(2-methylsulfonylphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-20(17,18)13-8-3-2-7-12(13)19-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNZPMPAVSYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269518 | |
Record name | 3-[2-(Methylsulfonyl)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-54-1 | |
Record name | 3-[2-(Methylsulfonyl)phenoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Methylsulfonyl)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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